4-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride 4-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220030-23-8
VCID: VC2845397
InChI: InChI=1S/C14H20ClNO.ClH/c1-11-2-3-14(13(15)10-11)17-9-6-12-4-7-16-8-5-12;/h2-3,10,12,16H,4-9H2,1H3;1H
SMILES: CC1=CC(=C(C=C1)OCCC2CCNCC2)Cl.Cl
Molecular Formula: C14H21Cl2NO
Molecular Weight: 290.2 g/mol

4-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride

CAS No.: 1220030-23-8

Cat. No.: VC2845397

Molecular Formula: C14H21Cl2NO

Molecular Weight: 290.2 g/mol

* For research use only. Not for human or veterinary use.

4-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride - 1220030-23-8

Specification

CAS No. 1220030-23-8
Molecular Formula C14H21Cl2NO
Molecular Weight 290.2 g/mol
IUPAC Name 4-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C14H20ClNO.ClH/c1-11-2-3-14(13(15)10-11)17-9-6-12-4-7-16-8-5-12;/h2-3,10,12,16H,4-9H2,1H3;1H
Standard InChI Key BMWRRXKOHVWOHG-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OCCC2CCNCC2)Cl.Cl
Canonical SMILES CC1=CC(=C(C=C1)OCCC2CCNCC2)Cl.Cl

Introduction

Chemical Properties

Chemical Structure and Identification

The compound 4-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride features a piperidine ring connected to a 2-chloro-4-methylphenoxy group via an ethyl linker. This specific arrangement of functional groups contributes to its chemical reactivity and potential biological interactions.

Table 1: Identification Parameters

ParameterInformation
CAS Number1220030-23-8
Molecular FormulaC₁₄H₂₁Cl₂NO
Systematic IUPAC Name4-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine hydrochloride
MDL NumberMFCD13560094

Physical and Molecular Properties

The compound presents as a crystalline solid at room temperature with specific physical characteristics that distinguish it from related compounds.

Table 2: Physical and Molecular Properties

PropertyValue
Molecular Weight290.24 g/mol
Physical StateCrystalline solid
SolubilitySoluble in polar organic solvents
Melting PointData not available in search results
LogPData not available in search results

Synthesis Methods

Salt Formation Process

The formation of the hydrochloride salt typically improves stability and solubility characteristics compared to the free base. Drawing from information about similar compounds, the hydrochloride salt formation likely involves:

"The hydrochloride salt may be prepared by purging or addition of organic or inorganic acid to a solution of the free base in an appropriate solvent" .

Biological Activity

Activity TypeDescriptionResearch Status
Anticholinesterase ActivitySimilar compounds have shown promise in inhibiting acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseasesPreliminary research stage
Neuroprotective EffectsStructural analogs demonstrate protection of dopaminergic neurons from degenerationInvestigational
Receptor ModulationMay interact with specific receptors in neurotransmitter systemsTheoretical based on structural features

Structure-Activity Relationships

The biological activity of 4-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride is likely influenced by specific structural features:

  • The chlorine atom at position 2 of the phenoxy group potentially enhances binding affinity to biological targets

  • The methyl group at position 4 may influence lipophilicity and membrane permeability

  • The piperidine ring serves as a basic center that can interact with anionic sites in enzymes or receptors

  • The ethyl linker provides appropriate spacing between the aromatic and piperidine moieties

Comparative Analysis with Similar Compounds

Structural Analogs

Comparing 4-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride with structurally related compounds provides insights into its unique properties and potential applications.

Table 4: Comparison with Structural Analogs

CompoundKey Structural DifferencesNotable Characteristics
4-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochlorideReference compoundPotential AChE inhibitor
3-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloridePiperidine substitution at position 3 instead of 4Similar potential for AChE inhibition but may display different potency
4-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloridePositional isomer with chlorine at position 4 and methyl at position 2Different receptor binding profile
2-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloridePiperidine substitution at position 2; ethyl instead of methyl groupModified lipophilicity and target selectivity

Positional Isomer Effects

The position of substituents on both the piperidine ring and the phenoxy group significantly impacts biological activity. For instance, comparing 4-substituted with 3-substituted piperidines reveals differences in their ability to interact with biological targets. Similarly, the arrangement of chloro and methyl groups on the phenoxy moiety affects binding characteristics and target selectivity.

Research Applications

Medicinal Chemistry

4-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride shows potential applications in several areas of medicinal chemistry:

  • Neurodegenerative disease research: The potential anticholinesterase activity makes it relevant for Alzheimer's disease studies

  • Neuropsychiatric disorder investigations: Compounds with similar structures may protect dopaminergic neurons, suggesting relevance for conditions like Parkinson's disease

  • Building block for drug development: The compound can serve as a scaffold for developing more complex pharmaceutical candidates

Organic Synthesis

Beyond direct pharmacological applications, the compound can also serve as:

  • An intermediate in the synthesis of more complex molecules

  • A model compound for studying reaction mechanisms

  • A structural component in the development of chemical libraries for high-throughput screening

Analytical Methods

Identification and Characterization

Standard analytical techniques employed for characterizing 4-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride likely include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry (MS) for molecular weight determination and fragmentation pattern analysis

  • Infrared (IR) spectroscopy for functional group identification

  • Elemental analysis for composition verification

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